![molecular formula C20H22N4 B2975944 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-83-2](/img/structure/B2975944.png)
1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound notable for its multifaceted applications across various scientific domains. As a derivative of pyrido[1,2-a]benzimidazole, it holds promise in medicinal chemistry, biological research, and industrial applications due to its unique structural properties and reactivity profile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multi-step process starting with the preparation of the pyrido[1,2-a]benzimidazole core. This process often includes the following steps:
Initial Synthesis: : The core structure is synthesized through the cyclization of an appropriate precursor, generally under acidic or basic conditions. Common reagents include hydrazine derivatives, isocyanides, and aldehydes.
Amidation and Cyclization: : The cyclopentylamino group is introduced via nucleophilic substitution reactions involving suitable amine precursors.
Functional Group Modification: : The isopropyl group is incorporated via alkylation reactions, often using isopropyl halides or alcohols in the presence of a base.
Final Cyclization and Nitrile Introduction: : The nitrile group is generally introduced in the final step, typically through cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial-scale production may leverage continuous flow synthesis techniques, optimizing temperature and pressure conditions to enhance yield and purity. Catalysts and automated reaction monitoring systems are often employed to ensure consistency and efficiency in large-batch synthesis.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group and the benzimidazole core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert the nitrile group to an amine or other functional groups, using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The pyrido[1,2-a]benzimidazole core can undergo electrophilic and nucleophilic substitution reactions, enabling functionalization at various positions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation (e.g., palladium on carbon).
Substitution: : Alkyl halides for alkylation, halogenating agents for halogenation, and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products:
Oxidation: : Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: : Amines or other reduced functional groups.
Substitution: : Various substituted benzimidazole derivatives.
科学研究应用
Chemistry
Molecular Probes: : Used as a scaffold for developing molecular probes to study enzyme activity and protein-ligand interactions.
Catalysts: : Modified derivatives serve as catalysts in organic synthesis, promoting specific transformations with high selectivity.
Biology
Drug Discovery: : Serves as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Biological Markers: : Used in assays to detect and quantify biological markers associated with diseases.
Medicine
Therapeutics: : Potential therapeutic agent for diseases like cancer, due to its ability to modulate specific molecular pathways.
Diagnostics: : Employed in diagnostic imaging and as a component of diagnostic kits for various diseases.
Industry
Material Science: : Incorporated into the design of advanced materials with specific electronic, photonic, or mechanical properties.
Agriculture: : Utilized in the development of agrochemicals for pest control and crop protection.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, modulating their activity. The precise mechanism often involves binding to the active site of enzymes or receptors, inhibiting or activating their functions. Pathways involved may include signal transduction, apoptosis, and cell proliferation.
相似化合物的比较
Comparison with Other Similar Compounds
Structural Uniqueness: : 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile features a unique combination of functional groups that contribute to its distinct reactivity and biological activity.
Functional Diversity: : Compared to other pyrido[1,2-a]benzimidazole derivatives, this compound exhibits broader applicability in drug discovery and material science due to its versatile chemical properties.
List of Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives with different alkyl or aryl substituents.
Compounds with similar core structures, such as benzimidazole derivatives with varying side chains.
This compound's versatility makes it a valuable asset in numerous scientific fields, continually driving research and innovation.
属性
IUPAC Name |
1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQILFRWOPLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
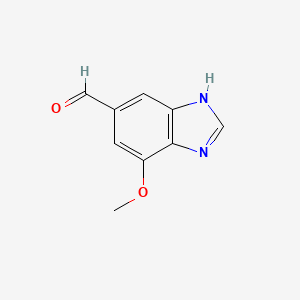
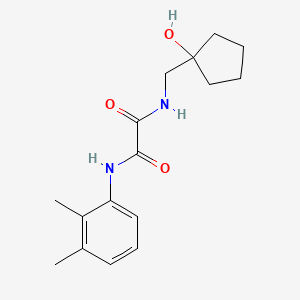
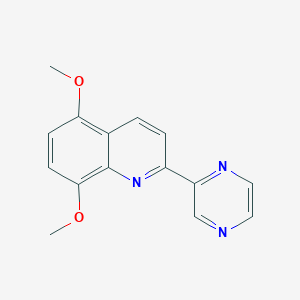

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)
![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![N-(3-chlorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2975869.png)
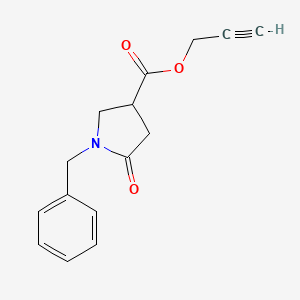
![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)
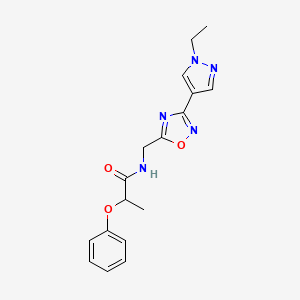
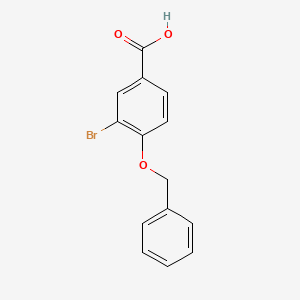
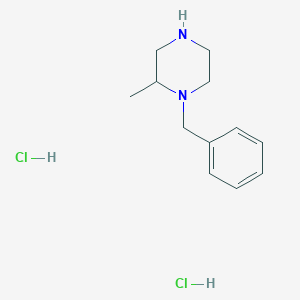
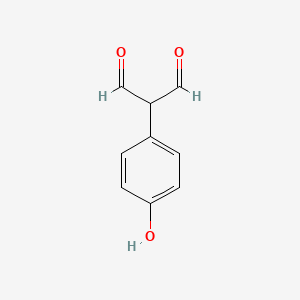
![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)
